![molecular formula C10H9ClF3N B14395784 (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride CAS No. 88708-71-8](/img/structure/B14395784.png)
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and ethanimidoyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride typically involves the reaction of 2,2,2-trifluoroethanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethanimidoyl chloride group is susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ethanimidoyl chloride group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydroxylamine or hydrazine are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanimidoyl derivatives.
Oxidation: Oximes or hydrazones.
Reduction: Amines.
Applications De Recherche Scientifique
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ethanimidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-2,2,2-Trifluoro-N-[(4-chlorophenyl)methyl]ethanimidoyl chloride
- (1Z)-2,2,2-Trifluoro-N-[(4-methoxyphenyl)methyl]ethanimidoyl chloride
- (1Z)-2,2,2-Trifluoro-N-[(4-nitrophenyl)methyl]ethanimidoyl chloride
Uniqueness
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
88708-71-8 |
|---|---|
Formule moléculaire |
C10H9ClF3N |
Poids moléculaire |
235.63 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-7-2-4-8(5-3-7)6-15-9(11)10(12,13)14/h2-5H,6H2,1H3 |
Clé InChI |
OYQNDKHXRKPKLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


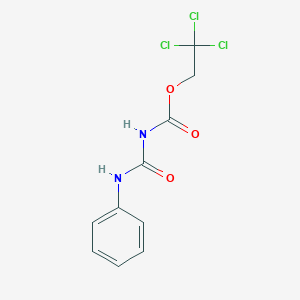
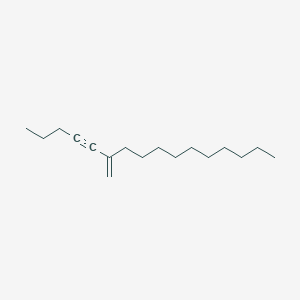
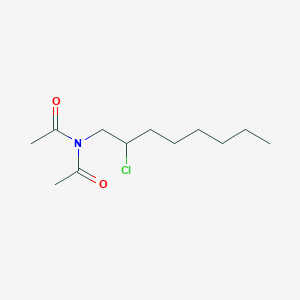
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
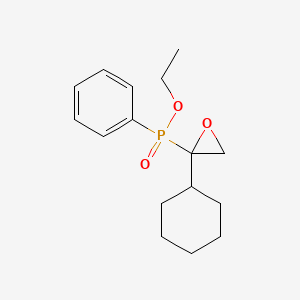
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
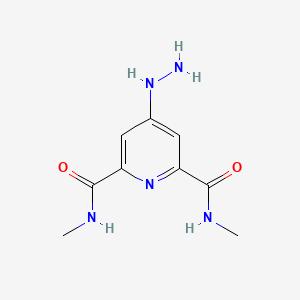
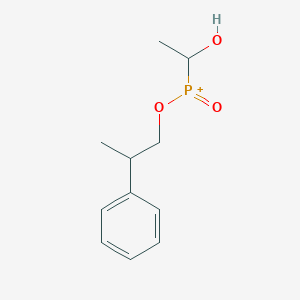
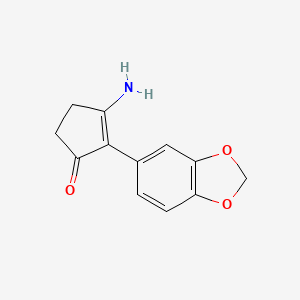
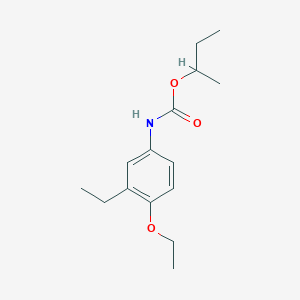
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

